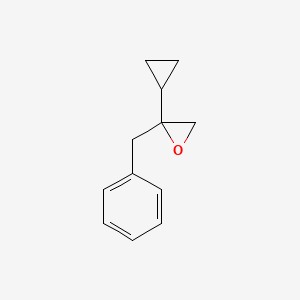
2-Benzyl-2-cyclopropyloxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-2-cyclopropyloxirane is an organic compound with the molecular formula C12H14O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a benzyl group and a cyclopropyl group attached to the oxirane ring. The presence of these groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-2-cyclopropyloxirane can be achieved through several methods. One common approach involves the catalytic cyclopropanation of vinyl oxiranes with diazomethane in the presence of palladium acetate (Pd(acac)2) as a catalyst . This reaction typically occurs at low temperatures (0-5°C) in diethyl ether, yielding the desired product with high efficiency.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of epoxide synthesis and cyclopropanation can be applied. Industrial-scale production would likely involve optimized reaction conditions, such as the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Benzyl-2-cyclopropyloxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened through oxidation reactions, often using reagents like peracids.
Reduction: Reduction of the epoxide ring can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Diols or carbonyl compounds.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Benzyl-2-cyclopropyloxirane has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed epoxide ring-opening reactions.
Industry: Used in the production of fine chemicals and as a building block for more complex compounds.
Mécanisme D'action
The mechanism of action of 2-Benzyl-2-cyclopropyloxirane primarily involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of products. The molecular targets and pathways involved depend on the specific reactions and conditions employed.
Comparaison Avec Des Composés Similaires
2-Benzyloxirane: Similar structure but lacks the cyclopropyl group.
2-Cyclopropyloxirane: Lacks the benzyl group.
2-Phenyl-2-cyclopropyloxirane: Contains a phenyl group instead of a benzyl group.
Uniqueness: 2-Benzyl-2-cyclopropyloxirane is unique due to the presence of both benzyl and cyclopropyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound in synthetic chemistry and various research applications.
Propriétés
IUPAC Name |
2-benzyl-2-cyclopropyloxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-2-4-10(5-3-1)8-12(9-13-12)11-6-7-11/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKJDCAVQCUOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














